

# In-Depth Technical Guide: Norneosildenafil (CAS No. 371959-09-0)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Norneosildenafil**

Cat. No.: **B029210**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Norneosildenafil**, with the Chemical Abstracts Service (CAS) number 371959-09-0, is a synthetic compound recognized as an analog of sildenafil.[1][2][3][4] Sildenafil is a well-known selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[5] By inhibiting PDE5, sildenafil enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation and increased blood flow, which is the basis for its therapeutic use in erectile dysfunction.[5] As a structural analog of sildenafil, **Norneosildenafil** is presumed to share a similar mechanism of action as a PDE5 inhibitor.[2][6] This guide provides a comprehensive overview of the available technical information on **Norneosildenafil**.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **Norneosildenafil** is presented in Table 1.

Table 1: Chemical and Physical Properties of **Norneosildenafil**

| Property          | Value                                                                                                        | Source(s)                                                                                           |
|-------------------|--------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| CAS Number        | 371959-09-0                                                                                                  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a> |
| Molecular Formula | C <sub>22</sub> H <sub>29</sub> N <sub>5</sub> O <sub>4</sub> S                                              | <a href="#">[8]</a>                                                                                 |
| Molecular Weight  | 459.57 g/mol                                                                                                 | <a href="#">[8]</a>                                                                                 |
| IUPAC Name        | 5-(2-ethoxy-5-(piperidine-1-sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | <a href="#">[7]</a>                                                                                 |
| Synonyms          | Norneo Sildenafil, Piperidino sildenafil                                                                     | <a href="#">[2]</a> <a href="#">[7]</a>                                                             |
| Appearance        | White Solid                                                                                                  | <a href="#">[1]</a>                                                                                 |

## Synthesis

Detailed experimental protocols for the synthesis of **Norneosildenafil** are not readily available in peer-reviewed scientific literature. However, its structural similarity to sildenafil suggests that its synthesis would likely follow a convergent synthetic strategy similar to that of sildenafil and its other analogs.

A potential synthetic workflow, based on known sildenafil synthesis pathways, is illustrated in the diagram below. This generalized scheme involves the preparation of a substituted pyrazole carboxylic acid, which is then coupled with a substituted aminobenzene derivative, followed by cyclization to form the pyrazolopyrimidinone core. The final step would involve the introduction of the piperidinosulfonyl group.



[Click to download full resolution via product page](#)

Caption: A plausible synthetic route to **Norneosildenafil**.

## Mechanism of Action and Signaling Pathway

As a sildenafil analog, **Norneosildenafil** is anticipated to function as a phosphodiesterase type 5 (PDE5) inhibitor.<sup>[2][6]</sup> The mechanism of action of PDE5 inhibitors is well-established and involves the potentiation of the nitric oxide (NO) signaling pathway.

During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cyclic guanosine

monophosphate (cGMP). cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to the phosphorylation of several downstream targets. This cascade of events results in a decrease in intracellular calcium levels, causing relaxation of the smooth muscle of the corpus cavernosum and helicine arteries. The relaxation of these smooth muscles allows for increased blood flow into the penis, leading to an erection.

PDE5 is the primary enzyme responsible for the degradation of cGMP to the inactive 5'-GMP in the corpus cavernosum. By inhibiting PDE5, **Norneosildenafil** would prevent the breakdown of cGMP, thereby prolonging its intracellular signaling effects and enhancing the erectile response to sexual stimulation.



[Click to download full resolution via product page](#)

Caption: The NO/cGMP signaling pathway and the inhibitory role of **Norneosildenafil**.

## Pharmacological Data

Specific quantitative pharmacological data for **Norneosildenafil**, such as  $IC_{50}$  or  $EC_{50}$  values for PDE5 inhibition, are not available in the public domain. However, a study on various sildenafil analogs reported that several compounds exhibited  $IC_{50}$  values in the nanomolar range for PDE5 inhibition and caused concentration-dependent relaxation in rabbit isolated aorta and corpus cavernosum.<sup>[9]</sup> Given its structural similarity, it is plausible that **Norneosildenafil** possesses comparable potency.

A Shimadzu application note on the detection of synthetic PDE-5 inhibitors lists **Norneosildenafil** and provides mass spectrometry data for its detection, further supporting its classification as a PDE5 inhibitor.<sup>[6]</sup>

Table 2: Mass Spectrometry Data for **Norneosildenafil**

| Parameter              | Value         | Source |
|------------------------|---------------|--------|
| Quantifier Ion (m/z)   | 460.2 > 283.1 | [6]    |
| Confirmation Ion (m/z) | 460.2 > 299.2 | [6]    |

## Experimental Protocols

Detailed experimental protocols specifically for **Norneosildenafil** are not published. However, standard methodologies for evaluating sildenafil and its analogs can be adapted for the study of **Norneosildenafil**.

## In Vitro PDE5 Inhibition Assay

A common method to determine the inhibitory activity of a compound against PDE5 is a fluorescence polarization (FP)-based assay.

Principle: The assay measures the inhibition of PDE5-catalyzed hydrolysis of a fluorescently labeled cGMP substrate. When the substrate is hydrolyzed, it is no longer recognized by a

specific binding partner, resulting in a change in fluorescence polarization.

#### Generalized Protocol:

- Recombinant human PDE5 enzyme is incubated with varying concentrations of the test compound (**Norneosildenafil**).
- A fluorescently labeled cGMP substrate is added to initiate the enzymatic reaction.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- A binding agent that specifically binds to the hydrolyzed substrate is added, leading to a change in the fluorescence polarization of the solution.
- The fluorescence polarization is measured using a microplate reader.
- The  $IC_{50}$  value, representing the concentration of the inhibitor required to reduce PDE5 activity by 50%, is calculated from the dose-response curve.



## Ex Vivo Tissue Relaxation Studies

The functional effect of **Norneosildenafil** on smooth muscle relaxation can be assessed using isolated tissue preparations, such as rabbit corpus cavernosum or aorta.

**Principle:** The ability of the compound to relax pre-contracted smooth muscle tissue is measured in an organ bath setup.

**Generalized Protocol:**

- Corpus cavernosum or aortic rings are isolated from rabbits and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
- The tissues are allowed to equilibrate under a resting tension.
- The tissues are pre-contracted with a contractile agent such as phenylephrine or a thromboxane A<sub>2</sub> mimetic.
- Once a stable contraction is achieved, cumulative concentrations of **Norneosildenafil** are added to the organ bath.
- The relaxation response is recorded isometrically, and a concentration-response curve is generated to determine the EC<sub>50</sub> value (the concentration of the compound that produces 50% of the maximal relaxation).

## Analytical Methods

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the primary analytical technique for the identification and quantification of sildenafil and its analogs, including **Norneosildenafil**.

**Chromatographic Conditions (General):**

- **Column:** A reversed-phase C18 column is typically used.
- **Mobile Phase:** A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly

employed.

- **Detection:** UV detection at a wavelength around 230-240 nm can be used for quantification, while mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for confirmation and identification, especially in complex matrices. The quantifier and confirmation ions for **Norneosildenafil** are listed in Table 2.

## Conclusion

**Norneosildenafil** (CAS 371959-09-0) is a sildenafil analog with the characteristic pyrazolopyrimidinone core structure. Based on its structural similarity to sildenafil and its inclusion in screens for PDE5 inhibitors, it is strongly suggested to act as a phosphodiesterase type 5 inhibitor. While specific quantitative biological data and detailed experimental protocols for **Norneosildenafil** are not extensively documented in publicly available literature, this guide provides a comprehensive overview based on the available information and established knowledge of sildenafil and its analogs. Further research is required to fully elucidate the pharmacological profile, potency, and potential therapeutic applications of **Norneosildenafil**. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Norneosildenafil | 371959-09-0 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. tlcstandards.com [tlcstandards.com]
- 4. Sildenafil Analogue III - CAS - N/A | Axios Research [axios-research.com]
- 5. scribd.com [scribd.com]
- 6. shopshimadzu.com [shopshimadzu.com]

- 7. Norneosildenafil | C22H29N5O4S | CID 135417000 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. veeprho.com [veeprho.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Norneosildenafil (CAS No. 371959-09-0)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b029210#norneosildenafil-cas-number-371959-09-0\]](https://www.benchchem.com/product/b029210#norneosildenafil-cas-number-371959-09-0)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)